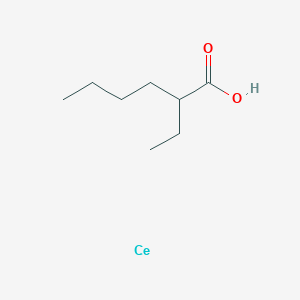

Cerium;2-ethylhexanoic acid

Übersicht

Beschreibung

Cerium;2-ethylhexanoic acid, also known as cerium(III) 2-ethylhexanoate, is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]3Ce. It is a cerium salt of 2-ethylhexanoic acid and is commonly used in various industrial applications due to its unique properties. Cerium is a rare earth element, and its compounds are known for their catalytic and stabilizing properties.

Vorbereitungsmethoden

Cerium;2-ethylhexanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) chloride with 2-ethylhexanoic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods often involve the use of cerium oxide or cerium carbonate as starting materials, which are reacted with 2-ethylhexanoic acid to form the desired compound .

Analyse Chemischer Reaktionen

Oxidation Catalysis

Ce(EH)₃ acts as a Lewis acid catalyst due to cerium's +3 oxidation state, enabling electron-deficient coordination sites for substrates. Key reactions include:

-

Alcohol oxidation : Converts primary/secondary alcohols to aldehydes/ketones at 80–120°C in nonpolar solvents .

-

Sulfide oxidation : Mediates selective conversion of sulfides to sulfoxides (H₂O₂ as oxidant) or sulfones (O₂/heat) .

-

Oxidative cleavage : Facilitates C=C bond cleavage in styrene derivatives to yield carbonyl compounds.

Table 1: Catalytic Performance in Model Reactions

Ligand Exchange Reactions

The 2-ethylhexanoate ligands exhibit dynamic binding, enabling applications in material science:

-

Surface modification : Ligands reversibly dissociate in polar aprotic solvents (e.g., DMF), allowing coordination to metal oxides .

-

Thermal stability : Decomposition initiates at >300°C, releasing CO₂ and forming cerium oxide residues .

Mechanistic Insight :

FTIR studies confirm chelate coordination of carboxylate groups to Ce³⁺, with antisymmetric (νₐ 1540 cm⁻¹) and symmetric (νₛ 1430 cm⁻¹) stretching modes . Reduced band intensity at 530–670 cm⁻¹ indicates restricted ligand rotation upon binding .

Acid-Base Reactions

Ce(EH)₃ reacts with strong bases (e.g., NaOH) to precipitate cerium hydroxide:

Industrial Polymerization

In polyurethane production, Ce(EH)₃ accelerates urethane formation:

Wissenschaftliche Forschungsanwendungen

Catalysis

Cerium(III) 2-ethylhexanoate is widely used as a catalyst in various chemical reactions, particularly in oxidation and polymerization processes. Its role as a catalyst is crucial in:

- Paint Drying : It acts as a drier for paints and inks, promoting rapid polymerization and curing without yellowing after baking .

- Polymer Additive : Enhances the properties of polymers by facilitating cross-linking and improving thermal stability .

Nanoparticle Synthesis

Cerium(III) 2-ethylhexanoate serves as a precursor for synthesizing cerium dioxide (CeO2) nanoparticles, which have significant applications in:

- Antioxidant Applications : CeO2 nanoparticles stabilized with 2-ethylhexanoic acid exhibit high antioxidant activity, making them suitable for biomedical applications such as skin cancer treatment .

- UV Filters : These nanoparticles can act as advanced UV filters in cosmetic formulations due to their ability to scavenge free radicals .

Materials Science

In materials science, cerium octoate is utilized for:

- Thin Film Deposition : It is employed in the preparation of thin films of cerium oxide through photochemical methods, which are important for optical and electronic devices .

- Glass Manufacturing : Serves as an effective polishing agent for precision optical glass due to its ability to remove impurities and enhance surface quality .

Case Study 1: Antioxidant Activity of CeO2 Nanoparticles

Research demonstrated that CeO2 nanoparticles stabilized with 2-ethylhexanoic acid showed superior antioxidant properties compared to those stabilized with other carboxylic acids. This was evaluated using the xanthine-lucigenin-xanthine oxidase test system, where the ceria nanoparticles significantly suppressed chemiluminescence, indicating their potential use in therapeutic applications against oxidative stress-related diseases .

Case Study 2: Paint Drying Efficacy

In industrial settings, cerium octoate has been shown to reduce the drying time of alkyd-based paints significantly when used alongside cobalt driers. This synergistic effect allows for lower cobalt usage while maintaining drying efficiency, thereby reducing costs and environmental impact .

Wirkmechanismus

The mechanism of action of cerium;2-ethylhexanoic acid is primarily based on its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and its ability to switch between these states allows it to participate in various catalytic processes. In biological systems, cerium compounds can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve interactions with cellular redox systems and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Cerium;2-ethylhexanoic acid can be compared with other cerium-containing compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is widely used as a catalyst in automotive exhaust systems and as a polishing agent, this compound is more commonly used in organic synthesis and as a precursor for cerium oxide nanoparticles. Cerium(III) nitrate, on the other hand, is used in various analytical and industrial applications. The unique properties of this compound, such as its solubility in organic solvents and its ability to form stable complexes, make it particularly useful in specific applications .

Biologische Aktivität

Cerium;2-ethylhexanoic acid, often represented as Ce(III) 2-ethylhexanoate, is a compound that has garnered attention for its unique biological activities, particularly in biomedical applications. This article synthesizes diverse research findings to elucidate its biological properties, including antioxidant effects, antimicrobial activity, and potential toxicity.

1. Overview of Cerium Compounds

Cerium is a rare earth metal known for its redox properties and ability to mimic natural enzymes. The cerium oxide (CeO₂) form has been particularly noted for its antioxidant capabilities, which allow it to scavenge reactive oxygen species (ROS) effectively. Cerium compounds are being explored for their applications in drug delivery systems, UV filters, and as antimicrobial agents.

2. Antioxidant Activity

Research indicates that cerium dioxide nanoparticles (CeO₂ NPs) stabilized with 2-ethylhexanoic acid demonstrate significant antioxidant activity. A study showed that these nanoparticles could suppress chemiluminescence in a xanthine-lucigenin-xanthine oxidase system, indicating their ability to scavenge superoxide radicals effectively. The antioxidant activity was found to be superior to that of CeO₂ NPs stabilized with octanoic acid, suggesting that the ligand environment plays a crucial role in the chemical activity of the nanoparticles .

| Stabilizing Agent | Antioxidant Activity |

|---|---|

| 2-Ethylhexanoic Acid | High |

| Octanoic Acid | Moderate |

3. Antimicrobial Properties

Cerium compounds have shown promising antimicrobial activity against various bacterial strains. Cerium nitrate has been identified as an effective bacteriostatic agent against Gram-positive and Gram-negative bacteria, with notable efficacy at slightly acidic pH levels. For instance, the growth of Pseudomonas aeruginosa was inhibited at concentrations as low as 0.001–0.004 M .

A comparative study highlighted that cerium oxide nanoparticles exert moderate bactericidal effects on E. coli and Bacillus subtilis, with the highest activity observed against Gram-negative bacteria . The mechanism of action appears to involve the generation of ROS, which leads to oxidative stress in microbial cells.

4. Toxicological Considerations

Despite its beneficial properties, this compound raises concerns regarding potential toxicity. While cerium compounds generally exhibit low acute toxicity, studies have indicated that 2-ethylhexanoic acid can induce chromosome aberrations and liver toxicity at high doses . Moreover, developmental toxicity has been observed in animal studies, with indications of embryotoxic effects due to liver changes after repeated exposure .

Summary of Toxicological Findings

| Effect | Observation |

|---|---|

| Chromosome Aberrations | Induced in vitro |

| Liver Toxicity | Observed after repeated doses |

| Developmental Toxicity | Embryotoxic effects in animal studies |

Case Study 1: Antioxidant Efficacy

In a study examining the radical-scavenging properties of CeO₂ NPs stabilized with different ligands, it was found that those stabilized with 2-ethylhexanoic acid exhibited superior antioxidant capacity compared to other stabilizers. This finding suggests potential applications in developing advanced UV filters and drug delivery systems .

Case Study 2: Antimicrobial Application

Another investigation focused on the antimicrobial efficacy of cerium compounds demonstrated that cerium nitrate significantly inhibited bacterial growth across various genera, particularly under acidic conditions. This study supports the potential use of cerium compounds in clinical settings for wound healing and infection control .

Eigenschaften

IUPAC Name |

cerium;2-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Ce/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMCVVPEBMSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24593-34-8, 56797-01-4 | |

| Details | Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24593-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56797-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56797-01-4 | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.